molecular formula C14H28N2O2 B082409 Tetramethylsebacamide CAS No. 13424-83-4

Tetramethylsebacamide

Cat. No.: B082409
CAS No.: 13424-83-4
M. Wt: 256.38 g/mol
InChI Key: JMUQDPZSXKUXTI-UHFFFAOYSA-N
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Description

Tetramethylsebacamide (CAS RN: 13424-83-4) is a synthetic diamide compound with the molecular formula C₁₄H₂₈N₂O₂ and a molecular weight of 256.39 g/mol. Structurally, it features a central decanedioic acid (sebacic acid) backbone substituted with four methyl groups on the nitrogen atoms of the amide functionalities. Key physicochemical properties include a high melting point (256.39°C) and notable aqueous solubility (135.1 g/L at 25°C), as reported in the Handbook of Aqueous Solubility Data . These properties suggest strong intermolecular hydrogen bonding due to the amide groups, which also enhance its polarity compared to non-amide analogs.

Properties

CAS No.

13424-83-4

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

N,N,N',N'-tetramethyldecanediamide

InChI

InChI=1S/C14H28N2O2/c1-15(2)13(17)11-9-7-5-6-8-10-12-14(18)16(3)4/h5-12H2,1-4H3

InChI Key

JMUQDPZSXKUXTI-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CCCCCCCCC(=O)N(C)C

Canonical SMILES

CN(C)C(=O)CCCCCCCCC(=O)N(C)C

solubility

38.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Polarity and Solubility: The amide groups in this compound confer higher polarity and water solubility compared to the ester groups in methyl tetradecanoate/tridecanoate, which are hydrophobic and typically used in lipid-based applications (e.g., biofuels, fragrances) .
  • Thermal Stability : The high melting point of this compound reflects robust hydrogen bonding and crystalline packing, whereas methyl esters exhibit lower thermal stability due to weaker van der Waals interactions.

Tetramic Acids

Tetramic acids (e.g., compounds in Appendix B of Synthesis of Tetramic Acids) share a β-keto-amide structure but lack the methyl substitutions and long aliphatic chain of this compound.

Property This compound Tetramic Acids
Biological Activity Limited data Antimicrobial, antifungal
Solubility High aqueous solubility Moderate (varies by substituents)

Functional Contrast :

  • Biological Relevance : Tetramic acids are studied for their bioactive properties, including antimicrobial activity, whereas this compound’s applications are more likely industrial (e.g., polymer plasticizers, surfactants) due to its structural rigidity and solubility profile .

Other Tetramethylated Amides

While direct data on analogs like tetramethyladipamide (shorter chain) are unavailable, extrapolation suggests:

  • Chain Length Effects : Longer chains (e.g., sebacamide vs. adipamide) reduce crystallinity and may lower melting points.
  • Solubility Trends : Increased methyl substitution generally enhances solubility in organic solvents but reduces it in water unless polar groups dominate .

Research Implications and Data Gaps

  • Industrial Applications : this compound’s solubility and thermal stability make it a candidate for high-temperature polymer processing or specialty solvents.
  • Biological Potential: Limited evidence exists for bioactive properties, contrasting with tetramic acids .
  • Data Limitations : Discrepancies in reported boiling points (e.g., 30°C in may reflect measurement conditions) warrant further validation.

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